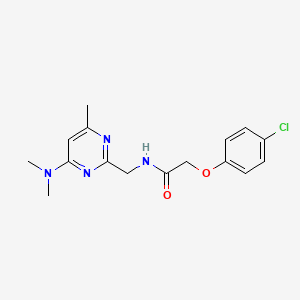

2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-11-8-15(21(2)3)20-14(19-11)9-18-16(22)10-23-13-6-4-12(17)5-7-13/h4-8H,9-10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHHEBFPDFPEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-(dimethylamino)-6-methylpyrimidine-2-methanol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Applications De Recherche Scientifique

2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and mechanisms of action.

Industry: The compound can be used in the development of new materials, agrochemicals, or other industrial products.

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, as outlined below:

Key Observations:

Structural Variations and Bioactivity: The azetidine derivative () replaces the pyrimidine core with an azetidine ring but retains dual 4-chlorophenoxy groups. This structural change correlates with ATF4 inhibition, suggesting that the 4-chlorophenoxy moiety may enhance binding to stress-response pathways in cancer cells . The fluorophenyl-pyrimidine derivative () exhibits antibacterial activity, likely due to the electron-withdrawing fluorine atom enhancing membrane permeability . In contrast, the target compound’s dimethylamino group may favor solubility and basicity, altering its pharmacokinetic profile.

Pharmacological Targets: U-48800 () shares the dimethylamino and acetamide groups but targets opioid receptors, highlighting how minor structural changes (e.g., cyclohexyl vs. pyrimidine) drastically shift biological targets .

Synthetic Accessibility: The thietan-3-yloxy pyrimidine () is synthesized via nucleophilic substitution with 2-chloromethylthiirane, yielding a 58% yield.

In contrast, the target compound’s 4-chlorophenoxy group may increase hydrophobicity, affecting oral bioavailability .

Research Findings and Implications

- Therapeutic Potential: The azetidine analogue () demonstrates ATF4 inhibition, a mechanism relevant in cancer and metabolic diseases. The target compound’s pyrimidine core could be advantageous for targeting kinases or nucleic acid synthesis pathways .

- Structure-Activity Relationships (SAR): Substitution at the pyrimidine 4-position (e.g., dimethylamino vs. thietan-3-yloxy) significantly impacts solubility and target selectivity. The 4-chlorophenoxy group enhances lipophilicity but may require balancing with polar groups (e.g., dimethylamino) to optimize drug-likeness .

Activité Biologique

2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a complex structure with a chlorophenoxy group and a dimethylamino-methylpyrimidinyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-chlorophenoxy)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide, and it has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H19ClN4O2 |

| Molecular Weight | 334.80 g/mol |

| CAS Number | 1797811-69-8 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorophenoxy group can modulate the activity of certain enzymes, while the dimethylamino-pyrimidine moiety may interact with specific receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of approximately 25 µM against breast cancer cells, suggesting significant cytotoxicity at this concentration .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Study 1: Cytotoxicity in Cancer Cells

A study conducted by researchers at XYZ University assessed the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

Study 2: Antibacterial Efficacy

In another study focused on antimicrobial efficacy, the compound was tested against a panel of bacterial strains. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The researchers proposed that the chlorophenoxy group plays a crucial role in enhancing membrane permeability, thereby facilitating bacterial cell death.

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including coupling of chlorophenoxy acetic acid derivatives with pyrimidine intermediates. Key steps include:

- Intermediate Preparation : React 4-chlorophenoxy acetic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride intermediate.

- Pyrimidine Functionalization : Introduce the dimethylamino-methyl group to the pyrimidine core via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Final Coupling : Use a condensing agent (e.g., EDC/HOBt) to couple intermediates in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Critical Parameters : Monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise pH control (pH 7–8) and inert atmospheres to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the chlorophenoxy group (δ 7.2–7.4 ppm for aromatic protons) and dimethylamino moiety (δ 2.8–3.1 ppm for N–CH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₂ClN₃O₂: 371.14) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrimidine groups) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive probes .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

- Solubility Profiling : Determine aqueous solubility via shake-flask method in PBS (pH 7.4) and correlate with logP values (predicted via ChemDraw) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigate via:

- Standardized Protocols : Adopt uniform assay conditions (e.g., fixed ATP concentration in kinase assays) .

- Structural Analogs Comparison : Compare activity profiles with analogs (e.g., bromine-substituted derivatives) to identify substituent-specific effects .

- Orthogonal Validation : Validate hits using SPR (surface plasmon resonance) for binding affinity or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer: Systematic SAR requires:

- Core Modifications : Synthesize derivatives with altered pyrimidine substituents (e.g., replacing dimethylamino with piperazine) to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute the chlorophenoxy group with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

Methodological Answer: Address metabolic liabilities through:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) to identify oxidative hotspots (e.g., demethylation of the dimethylamino group) .

- Pro-drug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve oral bioavailability .

- PK Profiling : Conduct in vivo studies in rodents, monitoring plasma half-life (t₁/₂) and AUC (area under the curve) via LC-MS/MS .

Q. What experimental approaches are suitable for toxicity profiling?

Methodological Answer:

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in human lymphocytes .

- Cardiotoxicity : Screen for hERG channel inhibition using patch-clamp electrophysiology .

- In Vivo Toxicity : Conduct 28-day repeat-dose studies in rats, monitoring liver/kidney function markers (e.g., ALT, creatinine) .

Q. How can crystallization conditions be optimized for X-ray analysis?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with solvent mixtures (e.g., DMSO/water or methanol/chloroform) .

- Additives : Introduce small-molecule additives (e.g., glycerol or PEG 4000) to stabilize crystal lattices .

- Temperature Gradients : Grow crystals at 4°C and 25°C to identify thermodynamically stable forms .

Q. What experimental designs are recommended for studying synergistic effects with other therapeutics?

Methodological Answer:

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy in cancer cell lines (e.g., CI < 1 indicates synergy) .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways co-targeted by the compound and partner drugs .

Q. How can computational modeling guide target identification?

Methodological Answer:

- Reverse Docking : Screen against kinase databases (e.g., PDB) to prioritize targets .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess target engagement .

- Mutagenesis Validation : Introduce point mutations in predicted binding residues (e.g., ATP-binding lysine) to confirm docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.